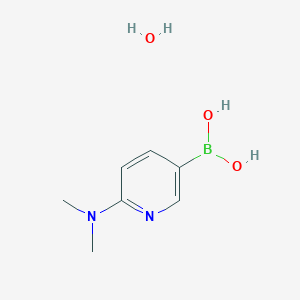

(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate is an organic compound with the molecular formula C7H11BN2O2. It is a white crystalline solid that is soluble in water and organic solvents such as ethanol and dimethylformamide. This compound is commonly used as a catalyst or reagent in various chemical synthesis reactions, including boronation and cross-coupling reactions .

Vorbereitungsmethoden

The synthesis of (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate typically involves the reaction of 2-(Dimethylamino)pyridine with triphenylborane, followed by the addition of water to obtain the hydrate form . The reaction conditions often include the use of inert atmospheres and low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or dimethylformamide. The major products formed from these reactions depend on the specific reactants and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

- Chemical Formula : C₇H₁₁BN₂O₂·H₂O

- Molecular Weight : 184.001 g/mol

- CAS Number : 1256355-24-4

Its structure features a dimethylamino group attached to a pyridine ring, which enhances its reactivity and solubility in organic solvents. This makes it a valuable intermediate in various chemical reactions.

1.1. Anticancer Activity

Recent studies have indicated that (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate exhibits potential as an anticancer agent. It has been investigated for its ability to inhibit CDC42 GTPases, which are overexpressed in several tumor types and are crucial for tumor growth and angiogenesis. The compound has shown promising results in vitro, with IC₅₀ values indicating effective inhibition of cancer cell proliferation .

1.2. Drug Development

This boronic acid derivative is being explored as a building block for synthesizing novel pharmaceuticals. It serves as an intermediate in the synthesis of compounds like nilotinib and imatinib, which are used in treating chronic myeloid leukemia . The compound's ability to form stable complexes with various biomolecules enhances its utility in drug design.

2.1. Suzuki-Miyaura Coupling Reactions

This compound is frequently employed in Suzuki coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex molecules from simpler ones, making it invaluable in pharmaceutical chemistry .

2.2. Synthesis of Heterocycles

The compound can also act as a precursor for synthesizing various heterocyclic compounds, which are essential in many biological activities. Its reactivity with electrophiles enables the formation of diverse heterocyclic structures through cyclization reactions .

3.1. Polymer Chemistry

In materials science, this compound is utilized in the development of new polymers with enhanced properties. Its ability to form cross-links with other polymer chains leads to materials with improved mechanical strength and thermal stability.

3.2. Sensor Development

The compound's unique properties also make it suitable for developing chemical sensors. Its interaction with specific analytes can be harnessed to create sensitive detection systems for environmental monitoring or biomedical applications.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate involves its role as a boron reagent in various chemical reactions. It participates in transmetalation processes, where the boron atom transfers to a metal catalyst, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate can be compared with other similar compounds, such as:

Pyridine-2-boronic acid: Used as a key starting material for the formation of pyridyl boronic esters.

2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester: Another boron reagent used in organic synthesis.

The uniqueness of this compound lies in its specific structure and reactivity, making it particularly useful in certain cross-coupling reactions and other synthetic applications.

Biologische Aktivität

(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a dimethylamino substituent on the pyridine ring and a boronic acid functional group. The biological activity of this compound has been explored in various contexts, including its role as an enzyme inhibitor and its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₁₁BN₂O₂, with a molecular weight of 153.99 g/mol. The presence of the boronic acid moiety allows for reversible binding to diols, which is a key feature in its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity against a range of pathogens. For instance, pyridine compounds have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| Pyridine derivative A | E. coli | 1 µg/mL |

| Pyridine derivative B | C. albicans | 0.5 µg/mL |

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and other enzymes involved in metabolic pathways. The mechanism typically involves the formation of a reversible covalent bond between the boron atom and the hydroxyl group of serine residues in the active site of enzymes.

Case Study: Inhibition of Proteolytic Enzymes

A study demonstrated that this compound effectively inhibits certain proteolytic enzymes with IC50 values indicating significant potency . This inhibition is crucial for therapeutic applications in diseases characterized by excessive proteolysis, such as cancer and inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has indicated that the electronic properties of substituents on the pyridine ring play a significant role in determining the compound's efficacy as an antimicrobial agent or enzyme inhibitor .

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Dimethylamino | Enhances solubility and activity |

| Electron-withdrawing groups | Generally reduce activity |

| Bulky groups | May hinder binding |

Eigenschaften

CAS-Nummer |

1256355-24-4 |

|---|---|

Molekularformel |

C7H10BN2O |

Molekulargewicht |

148.98 g/mol |

IUPAC-Name |

[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrate |

InChI |

InChI=1S/C7H10BN2O/c1-10(2)7-4-3-6(8-11)5-9-7/h3-5,11H,1-2H3 |

InChI-Schlüssel |

CLJKDBPQOIETMR-UHFFFAOYSA-N |

SMILES |

B(C1=CN=C(C=C1)N(C)C)(O)O.O |

Kanonische SMILES |

[B](C1=CN=C(C=C1)N(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.